2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a therapeutic agent targeting various biological pathways. This compound features a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in the design of drug delivery systems and molecular sensors.
The compound can be synthesized through various chemical methods, including the use of piperidine derivatives and phenylboronic acids. Research articles and patents detail its synthesis and applications, indicating its relevance in pharmaceutical research.
This compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. It is specifically classified as an aromatic boronic acid due to the presence of a phenyl group.
The synthesis of 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid typically involves multi-step processes that can include:
The synthesis often employs techniques such as:
The molecular structure of 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid can be depicted as follows:
This structure includes:
Key structural data includes:
The compound can participate in various chemical reactions, including:
Reactions involving this compound are often conducted under controlled conditions (temperature, pressure, and atmosphere) to optimize yields and minimize by-products.
The mechanism of action for 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid primarily revolves around its ability to interact with biological molecules through its boronic acid functionality. This interaction facilitates:
Experimental studies often quantify binding affinities and inhibition constants to elucidate the mechanism of action further.
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid has several notable applications:
Boronic acids serve as versatile building blocks in organic synthesis due to their unique reactivity patterns and ability to form reversible covalent bonds. The phenylboronic acid moiety in 2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid (CAS 1704063-65-9, C₁₅H₂₂BNO₃) enables diverse functionalization strategies that exploit its dual characteristics as both a Lewis acid and a hydrogen-bond donor [2] [5]. Recent advances demonstrate three primary approaches for modifying this key functional group:
Coordination Complex Formation: The empty p-orbital on boron allows coordination with diols and other nucleophiles, creating reversible complexes that enable stimuli-responsive behavior. This property has been exploited in developing glucose-sensitive materials and drug delivery systems where molecular recognition triggers structural changes [5] [7].
Oxidative Transformation: Boronic acids undergo selective oxidation in the presence of reactive oxygen species (ROS), providing a pathway for designing hypoxia-responsive therapeutics. The oxidation converts the trigonal planar boron into water-soluble boric acid derivatives, enabling controlled release mechanisms [5].
Multicomponent Assembly: Boronic acids participate in one-pot syntheses through iminoboronate or diazaborine formation. These dynamic covalent reactions allow modular construction of complex architectures while maintaining the reversibility essential for adaptive systems [5].
Table 1: Boronic Acid Functionalization Strategies Relevant to Target Compound
Strategy | Chemical Transformation | Application in Hybrid Synthesis |
---|---|---|
Coordination Chemistry | Reversible diol complexation | Stimuli-responsive drug delivery systems |
Oxidative Responsiveness | H₂O₂-mediated boric acid formation | ROS-targeted therapeutic activation |
Dynamic Covalent Chemistry | Iminoboronate formation | Modular assembly of bifunctional compounds |
Suzuki-Miyaura Coupling | C-C bond formation | Introduction of bioactive fragments |
The SMILES string (OB(C1=CC=CC=C1CCC(N2CCC(C)CC2)=O)O) reveals key structural features enabling these transformations: the boronic acid group positioned ortho to an alkyl tether creates geometric constraints favoring intramolecular interactions [1]. Recent studies demonstrate how the ortho-substituted boronic acid exhibits enhanced Lewis acidity compared to meta or para isomers due to reduced conjugation with the aromatic ring, significantly impacting its catalytic efficiency in reductive alkylation reactions [2].
The construction of piperidine-boronic acid hybrids relies heavily on transition metal catalysis, with palladium-mediated Suzuki-Miyaura coupling serving as the cornerstone methodology. The target compound exemplifies a strategic approach where the boronic acid functionality enables further structural elaboration through cross-coupling [4]. Key synthetic considerations include:
Transmetalation Efficiency: The electron-rich nature of the phenylboronic acid moiety facilitates efficient transmetalation to palladium centers. However, steric encumbrance from the ortho-positioned propyl linker necessitates tailored catalytic systems. Bulky phosphine ligands like SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) significantly improve yields by preventing unproductive protodeboronation side reactions [4] [9].
Heterocyclic Compatibility: Piperidine derivatives present unique challenges due to potential catalyst coordination with the nitrogen atom. Protecting group strategies mitigate this issue, with N-Boc (tert-butyloxycarbonyl) protection proving most effective for maintaining catalytic activity while preventing undesirable coordination [9].
Case Study: Synthesis of PROTAC Building BlocksThe terminal piperidine in compounds like Pomalidomide 5'-piperazine-4-methylpiperidine can be further functionalized via Suzuki coupling using the boronic acid functionality [8] [10]:
Boronic Acid + Aryl Halide → Pd(PPh₃)₄ (2 mol%) → K₂CO₃, DMF/H₂O, 80°C → Biaryl Conjugate
This methodology enables the synthesis of rigid-linker architectures essential for PROTACs (Proteolysis-Targeting Chimeras), where spatial orientation between E3 ligase and target protein directly impacts degradation efficiency [8].
Table 2: Cross-Coupling Outcomes with Different Catalytic Systems
Catalyst System | Base/Solvent | Yield (%) | Byproduct Formation |
---|---|---|---|
Pd(OAc)₂/SPhos | K₂CO₃/Dioxane | 92 | <5% protodeboronation |
Pd(PPh₃)₄ | Na₂CO₃/DMF/H₂O | 78 | 15% homocoupling |
PdCl₂(dppf) | CsF/Toluene | 85 | 10% deboronation |
NiCl₂(dppe)/Zn | K₃PO₄/DMA | 65 | 20% reduction product |
Recent advances in substrate-directed C-H activation allow direct functionalization of the piperidine ring without pre-installed halogens. For example, ruthenium-catalyzed C(sp³)-H arylation enables installation of ortho-substituted aryl groups directly onto piperidine nitrogen, providing complementary routes to boronic acid-piperidine conjugates [9].
The 4-methylpiperidine moiety (PubChem CID 69381) represents a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and bioactive conformation. Strategic positioning of the methyl group significantly impacts the biological activity of boronic acid hybrids through three key mechanisms:
Conformational Restriction: The equatorial preference of the C4 methyl group locks the amide bond in the 3-oxopropyl tether into a planar conformation, optimizing hydrogen-bonding interactions with biological targets. Computational analysis reveals this conformation enhances binding affinity by 3-5 kcal/mol compared to unmethylated piperidine derivatives [3] [6].
Lipophilicity Modulation: Introduction of the methyl group increases logP by approximately 0.5-0.8 units, improving membrane permeability while maintaining water solubility through the protonatable nitrogen atom. This balance is crucial for compounds requiring cellular internalization [3] [8].
Metabolic Stability: The methyl group blocks cytochrome P450 oxidation at the C4 position, a common metabolic soft spot in piperidine-containing compounds. In vitro microsomal studies demonstrate a 2.3-fold increase in half-life for 4-methylpiperidine derivatives compared to unsubstituted analogs [9].
Antimicrobial studies of structurally related compounds demonstrate the critical role of substitution patterns. In (E)-4-[4'-methylpiperidino-N-alkoxy]stilbenes, derivatives with pentoxy tethers (e.g., compound 3k) exhibited MIC values of 2-4 μg/mL against Gram-positive pathogens, significantly outperforming shorter-chain analogs [3]. This highlights how alkyl spacer length between the bioactive core and the 4-methylpiperidine moiety directly influences antimicrobial potency.
Table 3: Bioactivity Correlations with 4-Methylpiperidine Positioning
Structural Feature | Biological Parameter | Impact on Bioactivity |
---|---|---|
Equatorial methyl position | Binding affinity to kinase targets | 3-5 fold improvement in IC₅₀ |
N-alkylation vs. N-acylation | Cell permeability | 10-fold increase in cellular accumulation |
Spacer length (n=3 vs n=5) | Antimicrobial activity | 8-fold reduction in MIC values |
Axial vs equatorial methyl | Metabolic half-life | 2.3-fold increase in t₁/₂ |
The terminal piperidine in PROTAC building blocks like Pomalidomide 5'-piperazine-4-methylpiperidine demonstrates how this optimized scaffold functions in advanced therapeutic modalities. The methyl group's stereoelectronic effects facilitate proper orientation in the cereblon binding pocket while the secondary amine enables linker attachment for targeted protein degradation [8] [10].
The simultaneous presence of boronic acid and secondary amine functionalities presents significant synthetic challenges, necessitating specialized protecting group tactics during the assembly of 2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid. Three strategic approaches have emerged:
Critical Consideration: Orthogonal DeprotectionSuccessful synthesis requires sequential deprotection without affecting the complementary functionality. The optimal sequence involves:Boronate ester formation → Amide coupling with N-Boc-piperidine → Suzuki coupling → Simultaneous deprotection with NaOH/MeOH/TFA
This approach achieves overall yields >65% compared to <30% when reversing the protection strategy [4] [5].
Table 4: Protecting Group Performance Comparison
Protection Scheme | Compatibility | Deprotection Conditions | Overall Yield |
---|---|---|---|
Pinanediol/Boc | Excellent | NaOH then TFA | 68% |
Neopentyl glycol/Acetyl | Moderate | Acidic then basic | 42% |
Trifluoroborate/Cbz | Poor | SiO₂/HCO₂H then H₂/Pd-C | 28% |
Unprotected boronic acid/Boc | Limited | N/A | <15% |
The inherent reactivity of boronic acids presents additional challenges during purification. Formation of boroxine trimers (cyclic anhydrides) occurs readily upon concentration, complicating characterization. Stabilization techniques include:
Advanced analytical confirmation requires complementary techniques: ¹¹B NMR shows characteristic shifts from δ 30 ppm (free acid) to δ 18 ppm (boroxine), while IR spectroscopy reveals the disappearance of B-OH stretches at 3200-3400 cm⁻¹ upon trimer formation. These characterization methods are essential for ensuring compound integrity before biological evaluation [1] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9